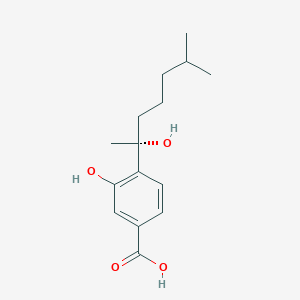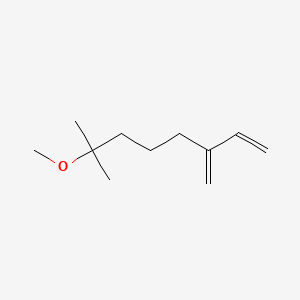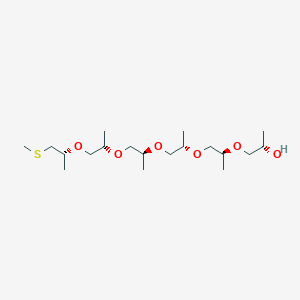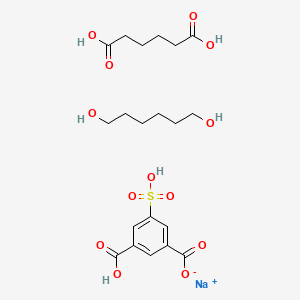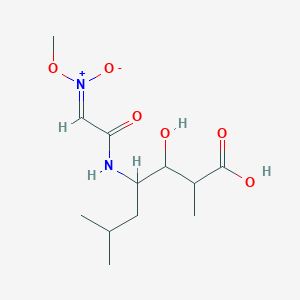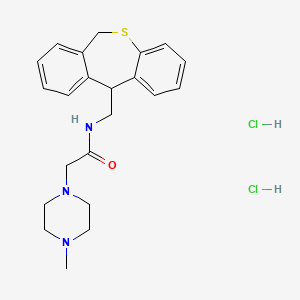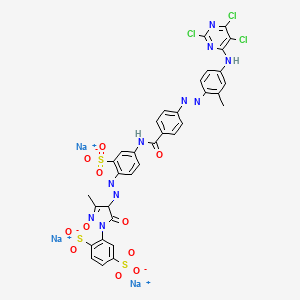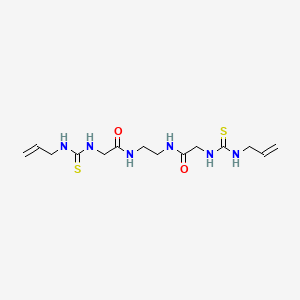
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a dimethylamino group and two phenyl groups attached to a heptanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diphenyl-3-heptanone with dimethylamine under reductive amination conditions. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is utilized as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in understanding biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its chiral nature and functional groups make it a candidate for drug design and discovery, targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility enable the creation of various derivatives with unique properties.
作用机制
The mechanism of action of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. Additionally, the phenyl groups contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
1-[3-(Dimethylamino)propyl]-3-ethylurea: Used in the preparation of pharmaceuticals.
Tetrakis(dimethylamino)ethylene: A reducing agent with high functional group tolerance.
Uniqueness: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol stands out due to its chiral nature and the presence of both dimethylamino and phenyl groups. This combination of functional groups provides unique reactivity and binding properties, making it valuable in asymmetric synthesis, receptor studies, and drug design.
属性
CAS 编号 |
14019-10-4 |
|---|---|
分子式 |
C21H29NO |
分子量 |
311.5 g/mol |
IUPAC 名称 |
(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1 |
InChI 键 |
QIRAYNIFEOXSPW-PXNSSMCTSA-N |
手性 SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
规范 SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


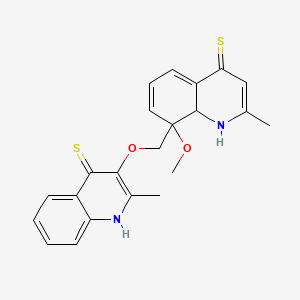
![2-Naphthalenesulfonicacid,6-amino-5-[2-[2,3-dihydro-2-(4-methylphenyl)-1,3-dioxo-1H-isoindol-5-yl]diazenyl]-4-hydroxy-](/img/structure/B12766934.png)
